7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine
Overview
Description
7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of bromine and chlorine substituents on the imidazo[4,5-c]pyridine core provides unique reactivity and properties that can be exploited in different chemical transformations and applications.
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions . These interactions can lead to changes in the conformation and function of the target, which can have downstream effects on cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted in the urine and feces .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in gene expression, enzyme activity, and cell signaling .
Action Environment
The action, efficacy, and stability of 7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s solubility, stability, and interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine typically involves the construction of the imidazo[4,5-c]pyridine core followed by the introduction of the bromine and chloromethyl groups. One common synthetic route starts with the cyclization of appropriate precursors to form the imidazo[4,5-c]pyridine core. This can be achieved through the reaction of 2-aminopyridine with glyoxal or its derivatives under acidic conditions . The resulting imidazo[4,5-c]pyridine can then be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile . The chloromethyl group can be introduced via chloromethylation using formaldehyde and hydrochloric acid or other chloromethylating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of safer and more environmentally friendly reagents and solvents. Process optimization to minimize by-products and improve yield is also a key consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify the existing ones.
Radical Reactions: The compound can participate in radical reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids or esters, and bases such as potassium carbonate in solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield aryl-substituted imidazo[4,5-c]pyridines, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its biological activity.
Material Science: It is used in the synthesis of functional materials, including dyes and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine
- 7-Chloro-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine
- 2-(Chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine
Uniqueness
7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity and properties compared to its analogs. This dual substitution allows for a wider range of chemical transformations and applications, making it a versatile compound in various fields .
Properties
IUPAC Name |
7-bromo-2-(chloromethyl)-1-methylimidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClN3/c1-13-7(2-10)12-6-4-11-3-5(9)8(6)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEYYVPSWAZRET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=CN=CC(=C21)Br)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674122 | |
Record name | 7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-75-4 | |
Record name | 7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171920-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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